molecular formula C25H26N4O4S B11408432 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11408432
M. Wt: 478.6 g/mol
InChI Key: ALAYIRXMAJAPJB-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a benzofuran moiety through an acetamide linkage. The presence of the dimethylpyrimidinyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzofuran derivative, which is then subjected to acylation to introduce the acetamide group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the acetamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Research

A study on benzofuran derivatives showed that they possess potent anticancer properties, with IC50 values indicating effective inhibition of human breast cancer cells. The structural similarity to the compound suggests that it may also exhibit similar anticancer activity.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is essential in glucose metabolism and diabetes management.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that related compounds can inhibit DPP-IV activity, suggesting potential applications in managing type 2 diabetes mellitus. This implies that this compound could be explored further for its therapeutic implications.

Antioxidant Properties

The antioxidant activity of this compound is notable, as it may scavenge free radicals and reduce oxidative stress in cellular models.

Case Study: Antioxidant Activity Assessment

Research has shown that derivatives with similar functional groups effectively reduce oxidative stress in various cellular models. Such properties are crucial for preventing cellular damage associated with cancer and other degenerative diseases.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects of compounds related to this compound.

Case Study: Neuroprotective Mechanisms

In silico studies have indicated that certain derivatives could inhibit 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory processes in neurodegenerative diseases. This suggests a possible avenue for the development of treatments targeting conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeMechanism/EffectReference Source
Anticancer ActivityBenzofuran DerivativesCytotoxicity against breast cancer cells
Enzyme InhibitionDipeptidyl Peptidase IV InhibitorsManagement of type 2 diabetes
Antioxidant ActivitySimilar Functional Group DerivativesScavenging free radicals
Neuroprotective Effects5-Lipoxygenase InhibitorsPotential treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the sulfamoyl and benzofuran groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide shares structural similarities with other sulfonamide and benzofuran derivatives, such as:
    • N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(methyl)-1-benzofuran-3-yl]acetamide
    • N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(ethyl)-1-benzofuran-3-yl]acetamide

Uniqueness

The unique combination of the dimethylpyrimidinyl, sulfamoyl, and benzofuran groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular structure, biological mechanisms, and relevant case studies.

Molecular Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C17H22N4O3S
  • Molecular Weight : 362.4 g/mol
  • IUPAC Name : N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide

The structural representation of the compound is essential for understanding its interactions at the molecular level.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Research suggests that compounds with similar structures exhibit inhibitory effects on various enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : This compound may also act as a modulator of melatonin receptors (MT1 and MT2), influencing sleep-wake cycles and other physiological processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Reference
Enzyme InhibitionInhibits BChE and AChE
Receptor AgonismModulates MT1 and MT2 melatonin receptors
Cytostatic EffectsExhibits cytostatic activity against cancer cells

Case Studies

Several studies have explored the effects of this compound on various biological systems:

  • Neuroprotective Effects : A study demonstrated that analogs of this compound showed significant neuroprotective effects in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .
  • Anticancer Activity : In vitro studies indicated that this compound inhibited the proliferation of pancreatic cancer cell lines, suggesting potential use in cancer therapy .
  • Melatonin Receptor Interaction : Research highlighted its ability to selectively activate melatonin receptors without significant vasoconstrictive effects, making it a candidate for sleep-related disorders .

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C25H26N4O4S/c1-15(2)18-5-10-23-22(12-18)19(14-33-23)13-25(30)28-20-6-8-21(9-7-20)34(31,32)29-24-11-16(3)26-17(4)27-24/h5-12,14-15H,13H2,1-4H3,(H,28,30)(H,26,27,29)

InChI Key

ALAYIRXMAJAPJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C(C)C

Origin of Product

United States

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